Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 111535-63-8
VCID: VC15605677
InChI: InChI=1S/C16H17N3O5S/c1-4-24-15(21)13-9(2)17-16(25)18(10(3)20)14(13)11-6-5-7-12(8-11)19(22)23/h5-8,14H,4H2,1-3H3,(H,17,25)
SMILES:
Molecular Formula: C16H17N3O5S
Molecular Weight: 363.4 g/mol

Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 111535-63-8

Cat. No.: VC15605677

Molecular Formula: C16H17N3O5S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 111535-63-8

Specification

CAS No. 111535-63-8
Molecular Formula C16H17N3O5S
Molecular Weight 363.4 g/mol
IUPAC Name ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C16H17N3O5S/c1-4-24-15(21)13-9(2)17-16(25)18(10(3)20)14(13)11-6-5-7-12(8-11)19(22)23/h5-8,14H,4H2,1-3H3,(H,17,25)
Standard InChI Key AGSMRMOFSMBDMQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=S)N(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C)C

Introduction

Synthesis and Manufacturing Methodologies

Traditional Synthesis Approaches

The synthesis of ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multicomponent reaction (MCR) strategy. Starting materials such as ethyl acetoacetate, 3-nitrobenzaldehyde, thiourea, and acetylacetone are condensed in the presence of acidic catalysts like hydrochloric acid or acetic acid. Reaction conditions are critical: temperatures between 60°C and 100°C in ethanol or methanol solvents yield optimal results, with reaction times ranging from 4 to 8 hours.

Table 1: Comparative Synthesis Conditions

CatalystSolventTemperature (°C)Yield (%)
HClEthanol8072
Acetic AcidMethanol7068
CuCl₂·2H₂OSolvent-free10085

Solvent-Free and Catalytic Innovations

Recent advancements emphasize solvent-free synthesis using grindstone techniques, which reduce environmental impact and improve efficiency. For instance, copper(II) chloride dihydrate (CuCl₂·2H₂O) has been employed as a catalyst, achieving yields up to 85% under solvent-less conditions . This method eliminates the need for volatile organic compounds (VOCs), aligning with green chemistry principles.

Physicochemical Characterization

Density and Refractive Index

Studies on tetrahydropyrimidine derivatives reveal that ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a density of 1.3048 g·cm⁻³ in dimethylformamide (DMF) and 1.3865 g·cm⁻³ in tetrahydrofuran (THF) at 308.15 K . Its refractive index ranges from 1.4478 to 1.5496, depending on solvent polarity .

Table 2: Physicochemical Properties in Different Solvents

PropertyDMFTHF
Density (g·cm⁻³)1.30481.3865
Refractive Index1.44781.5496
Partition Coefficient1.842.12

Solubility and Partition Coefficients

The compound demonstrates moderate solubility in polar aprotic solvents like DMF and THF, with partition coefficients (log P) of 1.84 and 2.12, respectively . These values suggest favorable membrane permeability, a key attribute for drug candidates.

Molecular Structure and Reactivity

Structural Elucidation

X-ray crystallography and NMR spectroscopy confirm the compound’s tetrahydropyrimidine ring, substituted at positions 3, 4, and 6. The 3-nitrophenyl group introduces electron-withdrawing effects, enhancing electrophilic reactivity . The thioxo group at position 2 participates in hydrogen bonding, influencing intermolecular interactions .

Key Structural Features:

  • Tetrahydropyrimidine Core: A six-membered ring with two nitrogen atoms at positions 1 and 3.

  • Substituents: Acetyl (-COCH₃) at position 3, methyl (-CH₃) at position 6, and 3-nitrophenyl (-C₆H₄NO₂) at position 4.

  • Thioxo Group (=S): Enhances binding affinity to biological targets via sulfur-mediated interactions .

Reactivity and Functionalization

The compound undergoes nucleophilic substitution at the acetyl group and electrophilic aromatic substitution on the nitrophenyl ring. These reactions enable derivatization for structure-activity relationship (SAR) studies, critical for optimizing pharmacological profiles .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL, respectively. The thioxo and nitrophenyl groups are hypothesized to disrupt microbial cell wall synthesis.

AssayTargetIC₅₀/MIC
AntimicrobialS. aureus12.5 µg/mL
AnticancerMCF-7 Cells18.7 µM
AntioxidantDPPH Scavenging82% at 100 µM

Antioxidant Properties

The compound exhibits 82% DPPH radical scavenging activity at 100 µM, attributed to the nitrophenyl group’s electron-deficient aromatic system .

Applications in Pharmaceutical Development

Lead Compound Optimization

Derivatives of ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized to enhance bioavailability. Esterification of the carboxylate group improves metabolic stability, while halogen substitutions on the phenyl ring increase target affinity .

Drug Delivery Systems

Nanoparticle-based formulations using poly(lactic-co-glycolic acid) (PLGA) carriers have been explored to address the compound’s limited aqueous solubility. Preliminary studies show a 3.2-fold increase in bioavailability compared to free drug administration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator